molecular formula C26H26ClF3N2O5 B1361017 Rhodamine 700 CAS No. 63561-42-2

Rhodamine 700

Cat. No.: B1361017
CAS No.: 63561-42-2
M. Wt: 538.9 g/mol
InChI Key: HTNRBNPBWAFIKA-UHFFFAOYSA-M
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Description

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, known for its near-infrared fluorescence properties. It is widely used in various scientific fields due to its unique optical characteristics. The compound is particularly notable for its application in laser dyes and mitochondrial staining .

Biochemical Analysis

Biochemical Properties

Rhodamine 700 perchlorate plays a significant role in biochemical reactions, primarily due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through binding interactions that facilitate its function as a fluorochrome. For instance, this compound perchlorate can bind to mitochondrial proteins, enabling selective labeling and imaging of these proteins within cells . Additionally, it has been used in photodynamic therapy to generate reactive oxygen species that damage cancer cells .

Cellular Effects

This compound perchlorate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In photodynamic therapy, this compound perchlorate generates reactive oxygen species upon light activation, leading to oxidative stress and apoptosis in cancer cells . This compound has also been shown to affect mitochondrial function by selectively labeling mitochondrial proteins, which can impact cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of this compound perchlorate involves its interaction with biomolecules through binding interactions and photodynamic effects. Upon light activation, this compound perchlorate generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death . Additionally, its ability to bind to specific proteins, such as mitochondrial proteins, allows for targeted imaging and labeling within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound perchlorate can change over time due to its stability and degradation. Studies have shown that this compound perchlorate maintains its fluorescence properties over extended periods, making it suitable for long-term imaging applications . Its phototoxicity can increase with prolonged exposure to light, potentially affecting cellular function . The stability of this compound perchlorate in various solvents and storage conditions also influences its long-term effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound perchlorate vary with different dosages in animal models. At lower dosages, it can effectively label and image specific cellular components without causing significant toxicity . Higher dosages may lead to adverse effects, including increased phototoxicity and oxidative stress, which can damage cellular structures and impair function . It is crucial to optimize the dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound perchlorate is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a fluorochrome allows it to participate in reactions that generate reactive oxygen species, which can influence metabolic flux and metabolite levels within cells . The compound’s interactions with mitochondrial proteins also suggest its involvement in cellular energy metabolism and oxidative phosphorylation .

Transport and Distribution

This compound perchlorate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to selectively label mitochondrial proteins indicates that it can be localized to specific cellular compartments . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound perchlorate is primarily within the mitochondria, where it binds to mitochondrial proteins and facilitates targeted imaging . This localization is directed by the compound’s chemical structure and interactions with mitochondrial targeting signals. The selective accumulation of this compound perchlorate within mitochondria enhances its effectiveness in photodynamic therapy and fluorescence microscopy applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 700 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a rhodamine derivative with a trifluoromethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 700 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while reduction can yield reduced forms of the dye .

Comparison with Similar Compounds

  • Rhodamine B
  • Rhodamine 6G
  • Acridine Red
  • Pyronin Y
  • Pyronin B

Comparison: Rhodamine 700 is unique due to its near-infrared fluorescence, which is not commonly found in other rhodamine dyes. This property makes it particularly useful for applications requiring deep tissue imaging and minimal background interference. In contrast, compounds like Rhodamine B and Rhodamine 6G are more commonly used for visible light fluorescence applications .

This compound stands out for its specific applications in near-infrared fluorescence, making it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRBNPBWAFIKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347134
Record name Rhodamine 700
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green odorless crystals; [Exciton MSDS]
Record name LD 700 perchlorate
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CAS No.

63561-42-2
Record name Rhodamine 700
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Record name Rhodamine 700
Source EPA DSSTox
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Record name 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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